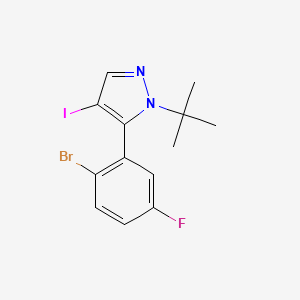

5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole

Description

Properties

IUPAC Name |

5-(2-bromo-5-fluorophenyl)-1-tert-butyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrFIN2/c1-13(2,3)18-12(11(16)7-17-18)9-6-8(15)4-5-10(9)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWGNEHGEINCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)I)C2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrFIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677386 | |

| Record name | 5-(2-Bromo-5-fluorophenyl)-1-tert-butyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-25-7 | |

| Record name | 5-(2-Bromo-5-fluorophenyl)-1-(1,1-dimethylethyl)-4-iodo-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Bromo-5-fluorophenyl)-1-tert-butyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole typically involves multi-step organic reactions. One common approach is the halogenation of a pyrazole precursor, followed by the introduction of the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The pyrazole ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials with specific functionalities.

Biological Studies: It can be used in biological assays to study its effects on various biological targets and pathways.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The presence of halogen atoms and the tert-butyl group can influence its binding affinity and selectivity towards these targets. The compound may modulate specific pathways by acting as an agonist or antagonist, depending on its chemical structure and the target’s nature.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Halogenated Pyrazole Derivatives

Key Comparative Insights:

Halogen Substitution Patterns :

- The iodine at position 4 in the target compound distinguishes it from bromo or chloro analogs (e.g., ), offering unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Iodine’s polarizability also enhances halogen-bonding interactions in crystal packing or target binding .

- The 2-bromo-5-fluorophenyl group provides ortho-bromo and para-fluoro electronic effects, contrasting with the 2-bromo-4,5-difluorophenyl analog (), which may alter π-π stacking or metabolic stability .

Hybrid structures (e.g., pyrazole-thiazole in ) demonstrate broader biological activity (e.g., antimicrobial) but lack the iodine’s versatility in synthetic derivatization .

Patent examples () highlight bromomethyl-substituted pyrazoles as intermediates for alkylation or oxidation, contrasting with the tert-butyl group’s stability under similar conditions .

Research Findings and Implications

- Material Science : Bromo/fluoro-phenyl pyrazoles (e.g., ) exhibit luminescent properties in related heterocycles, though this remains unexplored for the target compound .

- Limitations : Commercial discontinuation () implies challenges in scalability or stability, contrasting with more robust analogs like the thiazole hybrids in .

Biological Activity

5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole is a synthetic organic compound characterized by its unique pyrazole ring structure, which includes various halogen substituents. The molecular formula is , and it has a molecular weight of approximately 423.068 g/mol. This compound's structure and substituents contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and biological studies.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of halogen atoms (bromine, fluorine, and iodine) and the tert-butyl group significantly influence its binding affinity and selectivity towards various biological targets. The compound may act as an agonist or antagonist in biochemical pathways depending on the nature of its interactions with enzymes or receptors.

Research Findings

1. Binding Studies:

Studies have indicated that this compound can bind to specific receptors, potentially modulating pathways involved in inflammation and cancer progression. Molecular docking simulations have been employed to predict its binding affinity to targets such as protein kinases, which play crucial roles in cell signaling and regulation.

2. In Vitro Assays:

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of tumor cells, suggesting potential applications in cancer therapy .

3. Comparative Studies:

Comparative analysis with similar compounds reveals that the unique combination of bromine, fluorine, and iodine enhances the reactivity and selectivity of this compound compared to other pyrazole derivatives. This uniqueness may provide advantages in developing targeted therapies.

Case Studies

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of halogenated pyrazoles, including this compound, reported significant inhibition of cell proliferation in breast cancer cell lines. The compound demonstrated an IC50 value indicating effective cytotoxicity, which correlates with its structural characteristics that facilitate interaction with cellular targets .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential of this compound through its action on inflammatory pathways. Results showed that it could inhibit the expression of pro-inflammatory cytokines in vitro, suggesting therapeutic implications for treating inflammatory diseases.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(2-Bromo-4,5-difluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole | Contains difluorophenyl instead of monofluorophenyl | Enhanced electron-withdrawing properties due to two fluorines |

| 5-(2-Chloro-5-fluorophenyl)-1-(tert-butyl)-4-bromo-1H-pyrazole | Chlorine instead of bromine; bromo instead of iodo | Different halogen effects on reactivity |

| 5-(2-Bromo-3-fluorophenyl)-1-(tert-butyl)-4-bromo-1H-pyrazole | Fluorine at position 3 instead of position 5 | Variation in steric and electronic properties |

Biological Activity Summary

| Activity Type | Target | Observed Effect | IC50 Value |

|---|---|---|---|

| Cytotoxicity | Cancer Cell Lines | Inhibition of cell proliferation | Varies (specific values not provided) |

| Anti-inflammatory | Cytokines | Inhibition of expression | Not specified |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via a multi-step pathway starting with 2-bromo-5-fluorobenzoic acid. Condensation with methyl 3-methoxy-3-oxopropanoate forms methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate. Subsequent decarboxylation yields 1-(2-bromo-5-fluorophenyl)ethanone, which undergoes iodination and pyrazole ring formation. Key steps require heating under nitrogen, with HCl as a catalyst. The final yield depends on precise stoichiometric ratios and reaction time optimization .

- Critical Parameters : Temperature control (80–120°C) and inert atmosphere (N₂) are essential to avoid side reactions, such as dehalogenation or oxidation of the iodine substituent.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

- Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.8–7.5 ppm) and tert-butyl groups (δ 1.4–1.6 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular weight ([M+H]⁺ expected at m/z 436.92) and isotopic patterns for bromine/iodine.

- FT-IR : Validate C-I (500–600 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches.

- Validation : Cross-reference with analogous pyrazole derivatives (e.g., 5-(4-fluorophenyl)pyrazole structures) and computational simulations (DFT for vibrational modes) .

Q. What is the role of the tert-butyl group in stabilizing the pyrazole core during reactions?

- Steric and Electronic Effects : The tert-butyl group provides steric hindrance, reducing π-stacking interactions and minimizing aggregation in solution. Electronically, it donates slight inductive stabilization to the pyrazole ring, as shown by DFT studies on similar tert-butyl-substituted pyrazoles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data, such as unexpected NMR splitting patterns?

- Approach : Perform geometry optimization using B3LYP/6-311+G(d,p) to model the compound’s electronic structure. Compare calculated chemical shifts (GIAO method) with experimental NMR data to identify discrepancies. For example, unexpected splitting may arise from hindered rotation of the bromo-fluorophenyl group, which DFT can simulate by analyzing rotational barriers .

- Case Study : A study on (E)-3,5-dimethyl-1-phenylpyrazole used DFT to explain anomalous NOE effects caused by conformational isomerism .

Q. What strategies optimize regioselectivity during iodination of the pyrazole ring?

- Mechanistic Insights : Iodination typically occurs at the 4-position due to the electron-withdrawing nature of adjacent substituents. To enhance selectivity:

- Use N-iodosuccinimide (NIS) in acetic acid at 0°C to slow reaction kinetics.

- Pre-functionalize the tert-butyl group to direct iodination via steric guidance.

Q. How do crystallographic techniques (e.g., SHELXL) resolve challenges in structural elucidation for halogen-rich compounds?

- Crystallography Workflow :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for heavy atoms (Br, I).

Structure Solution : SHELXD for phase determination via direct methods.

Refinement : SHELXL for anisotropic displacement parameters, accounting for thermal motion of halogens.

- Challenges : High electron density from iodine/bromine may obscure lighter atoms. Mitigate via TWINABS for data scaling and OLEX2 for visualization .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the pyrazole ring?

- Root Cause : DFT often underestimates van der Waals interactions, leading to shorter calculated bond lengths. For example, X-ray data for 4-bromo-3-phenylpyrazole shows C-Br bond lengths of 1.89 Å, while B3LYP predicts 1.85 Å.

- Resolution : Apply dispersion-corrected functionals (e.g., ωB97XD) or compare with high-resolution structures (R < 0.05) from the Cambridge Structural Database .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.